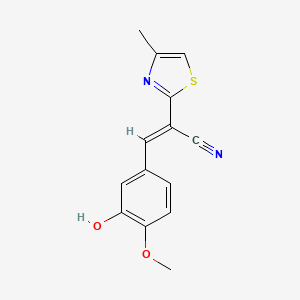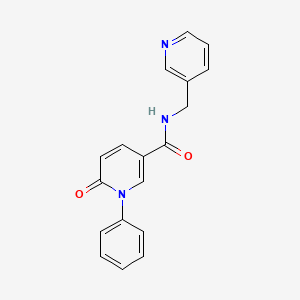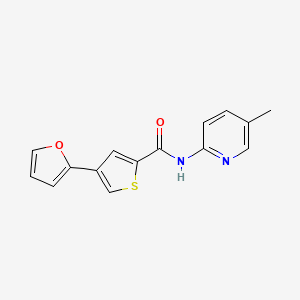
4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide, also known as FMPTC, is a chemical compound that has been widely studied for its potential use in scientific research. FMPTC is a heterocyclic compound that contains a furan ring, a pyridine ring, and a thiophene ring. The compound is synthesized using a multi-step process that involves several chemical reactions. FMPTC has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide is not well understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cellular signaling pathways. By inhibiting these enzymes and proteins, this compound may be able to prevent the growth and proliferation of cancer cells and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its properties and potential uses. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide. One area of research that is currently being explored is the development of new cancer therapies that use this compound as a key component. Researchers are also investigating the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of this compound and how it interacts with cellular signaling pathways.
Synthesemethoden
The synthesis of 4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide involves several steps, starting with the reaction of 2-acetyl furan with 2-amino-5-methylpyridine to form a Schiff base. This Schiff base is then reacted with thiophene-2-carboxylic acid to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-5-14(16-8-10)17-15(18)13-7-11(9-20-13)12-3-2-6-19-12/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFAXQZVBAXNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

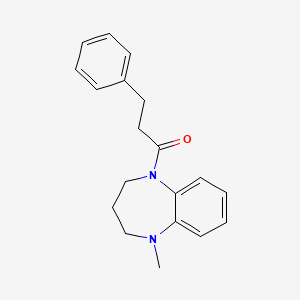
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)
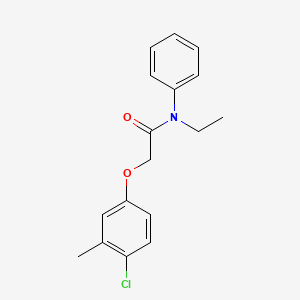

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
